2-Aminopimelic acid

Description

2-Aminoheptanedioic acid has been reported in Indigofera hirsuta, Indigofera schimperi, and other organisms with data available.

Structure

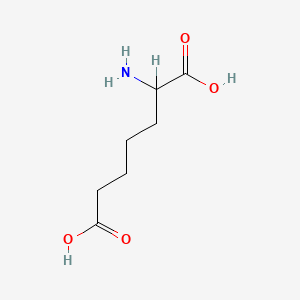

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQLUIFNNFIIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978316 | |

| Record name | 2-Aminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-76-9, 3721-85-5 | |

| Record name | 2-Aminopimelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopimelic acid, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Aminopimelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC402480 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-aminopimelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPIMELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V76629V970 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminoheptanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 2-Aminopimelic Acid in Bacterial Physiology: A Technical Guide for Drug Development

Abstract

This technical guide provides an in-depth exploration of 2-aminopimelic acid (Apm) and its central role in bacterial metabolism, with a specific focus on its critical position within the diaminopimelate (DAP) pathway for lysine biosynthesis. As an essential pathway for bacterial survival and absent in mammals, the DAP pathway, and by extension the metabolism of Apm, represents a fertile ground for the discovery and development of novel antimicrobial agents. This document will dissect the various biosynthetic routes leading to and from Apm, detail the enzymology of these pathways, and present the compelling case for targeting these mechanisms for therapeutic intervention. We will also provide experimental protocols and visual guides to facilitate further research in this promising area.

Introduction: The Significance of this compound in Bacteria

This compound (Apm), a non-proteinogenic alpha-amino acid, is a key metabolic intermediate in many bacteria.[1] Its primary significance lies in its role as a precursor in the biosynthesis of L-lysine, an essential amino acid required for protein synthesis, and meso-diaminopimelic acid (m-DAP), a crucial component of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria.[2][3] The bacterial cell wall is vital for maintaining cell integrity and shape, making its biosynthetic pathways attractive targets for antibiotics.[4]

The metabolic pathways involving Apm are part of the broader diaminopimelate (DAP) pathway, which is indispensable for the vast majority of bacteria but absent in mammals, who must obtain lysine from their diet.[5][6] This stark difference in metabolic capability provides a distinct therapeutic window, allowing for the development of selective inhibitors that target bacterial growth without affecting the host. This guide will illuminate the intricacies of Apm metabolism and its potential as a target for a new generation of antimicrobial drugs.

The Diaminopimelate (DAP) Pathway: A Hub of Bacterial Lysine Biosynthesis

The DAP pathway is the primary route for de novo lysine biosynthesis in most bacteria and plants.[7][8] This multi-step enzymatic pathway converts aspartate into lysine, with several variations existing across different bacterial species.[7] The common upstream reactions lead to the formation of (S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate (THDPA). From THDPA, the pathway diverges into at least four known variants for the synthesis of m-DAP: the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.[5][7][9]

Variants of the DAP Pathway

-

The Acylase Pathways (Succinylase and Acetylase): These are the most widespread variants, particularly the succinylase pathway found in most Gram-negative and many Gram-positive bacteria.[2] These pathways involve the acylation of THDPA, followed by a series of reactions to produce LL-diaminopimelate (LL-DAP), which is then epimerized to m-DAP.[6]

-

The Dehydrogenase Pathway: This pathway, found in a limited number of bacteria like Corynebacterium glutamicum, involves the direct conversion of THDPA to m-DAP by the enzyme m-diaminopimelate dehydrogenase (DAPDH).[7][10]

-

The Aminotransferase Pathway: A more recently discovered variant, this pathway utilizes the enzyme LL-diaminopimelate aminotransferase (DapL) to directly convert THDPA to LL-DAP in a single transamination step.[11][12][13] This pathway is found in various bacteria, including some pathogenic species like Chlamydia and Leptospira, as well as in plants.[14][15]

The following diagram illustrates the divergence of the DAP pathway after the formation of THDPA.

Caption: Divergent pathways from THDPA to m-DAP in bacteria.

The Central Role of this compound in the Aminotransferase Pathway

While not a direct intermediate in all DAP pathway variants, this compound is a key player in what is often referred to as the aminotransferase pathway. In this pathway, the enzyme LL-diaminopimelate aminotransferase (DapL), encoded by the dapL gene, catalyzes the direct conversion of THDPA to LL-diaminopimelate.[11][12][13] This single-step conversion bypasses the multiple enzymatic reactions of the acylase pathways.[12]

The reaction catalyzed by DapL is a transamination where the amino group is typically donated by glutamate.[13]

(S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate + L-glutamate ⇌ LL-2,6-diaminoheptanedioate + 2-oxoglutarate + H₂O[13]

This pathway has been identified in approximately 13% of sequenced bacteria, including several pathogenic genera such as Chlamydia, Leptospira, and Treponema.[15] The narrow distribution of the DapL pathway makes it an attractive target for the development of narrow-spectrum antibiotics.[15][16]

Enzymology of LL-Diaminopimelate Aminotransferase (DapL)

DapL is a pyridoxal-5'-phosphate (PLP)-dependent enzyme belonging to the aminotransferase family.[17] It exhibits high substrate specificity for THDPA and an amino donor, typically L-glutamate.[12] Structural and kinetic studies of DapL from various organisms have provided valuable insights into its catalytic mechanism, which can be exploited for inhibitor design.

| Enzyme | Gene | Cofactor | Substrates | Products | Bacterial Examples |

| LL-Diaminopimelate Aminotransferase | dapL | Pyridoxal-5'-phosphate (PLP) | THDPA, L-Glutamate | LL-Diaminopimelate, 2-Oxoglutarate | Chlamydia, Leptospira, Verrucomicrobium spinosum[14][15] |

This compound Metabolism as a Target for Antimicrobial Drug Development

The essentiality of the DAP pathway for bacterial survival, coupled with its absence in humans, makes it an ideal target for antimicrobial intervention.[2][5][6] Targeting enzymes involved in this compound metabolism offers a promising strategy for developing novel antibiotics with high selectivity and potentially lower toxicity.

Rationale for Targeting the DAP Pathway

-

Essentiality: The products of the DAP pathway, lysine and m-DAP, are vital for protein synthesis and cell wall integrity, respectively.[2][3] Inhibition of this pathway leads to bacterial cell death.

-

Selectivity: The absence of this pathway in humans ensures that inhibitors will specifically target bacteria, minimizing off-target effects and host toxicity.[5][6]

-

Novelty: The enzymes of the DAP pathway are largely unexploited as antibiotic targets, offering the potential to overcome existing antibiotic resistance mechanisms.[2]

L-2-Aminopimelic Acid as a Substrate Analogue Inhibitor

L-2-Aminopimelic acid itself has been investigated as a potential antibacterial agent. As an acyclic analogue of THDPA, it can act as a substrate for enzymes in the DAP pathway, such as succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase, leading to the accumulation of THDPA and inhibition of DAP biosynthesis.[18] While L-2-aminopimelic acid alone shows weak antibacterial activity, its incorporation into di- or tripeptides enhances its uptake by bacteria through peptide transport systems.[18][19] Once inside the cell, these peptides are cleaved by intracellular peptidases, releasing high concentrations of this compound and inhibiting DAP synthesis.[18]

The following diagram illustrates the proposed mechanism of action for peptide derivatives of this compound.

Caption: Mechanism of 2-Apm-peptide antibacterial action.

Experimental Protocols for Studying this compound Metabolism

To facilitate further research into the role of this compound and the DAP pathway, we provide the following generalized experimental protocols.

Protocol for Functional Complementation Assay of dapL

This protocol is designed to determine if a putative dapL gene can complement the function of a known dap mutant in Escherichia coli.

Materials:

-

E. coli dapD and dapE mutant strains (auxotrophic for DAP)

-

Expression vector (e.g., pET vector series)

-

Putative dapL gene cloned into the expression vector

-

Luria-Bertani (LB) agar and broth

-

M9 minimal medium agar and broth

-

Diaminopimelic acid (DAP)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Methodology:

-

Transformation: Transform the E. coli dapD and dapE mutant strains with the expression vector containing the putative dapL gene and a control vector.

-

Plating on Rich Medium: Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C. This serves as a control to ensure transformation efficiency.

-

Plating on Minimal Medium: Replica-plate the colonies from the LB agar onto M9 minimal medium agar plates with and without DAP supplementation. Also, include plates with IPTG to induce gene expression.

-

Incubation and Observation: Incubate the M9 plates at 37°C for 24-48 hours.

-

Analysis: Growth of the dapD and dapE mutants on M9 minimal medium without DAP supplementation, upon induction with IPTG, indicates that the putative dapL gene is functional and can bypass the metabolic block in these mutants.[11][12]

Protocol for In Vitro Assay of LL-Diaminopimelate Aminotransferase (DapL) Activity

This protocol measures the enzymatic activity of purified DapL protein.

Materials:

-

Purified DapL enzyme

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Substrates: (S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate (THDPA) and L-glutamate

-

Cofactor: Pyridoxal-5'-phosphate (PLP)

-

Detection reagent: o-aminobenzaldehyde (for detecting the product of the reverse reaction) or a coupled enzyme assay system.

-

Spectrophotometer

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, PLP, and the purified DapL enzyme.

-

Initiation of Reaction: Initiate the reaction by adding the substrates, THDPA and L-glutamate.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for mesophilic organisms).

-

Measurement of Activity:

-

Forward Reaction: Monitor the decrease in absorbance of a substrate or the increase in absorbance of a product over time using a spectrophotometer. A coupled enzyme assay can be used to convert a product into a chromogenic substance.

-

Reverse Reaction: The conversion of LL-DAP to THDPA can be measured by reacting THDPA with o-aminobenzaldehyde, which forms a yellow adduct that can be quantified spectrophotometrically at 440 nm.[12]

-

-

Data Analysis: Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of protein).

Conclusion and Future Directions

This compound stands at a critical metabolic crossroads in a significant subset of bacteria, playing an indispensable role in the biosynthesis of essential cellular components. The DAP pathway, and particularly the aminotransferase variant involving DapL, represents a largely untapped reservoir of potential targets for the development of novel antibacterial agents. The inherent selectivity of this pathway provides a solid foundation for designing drugs with minimal host toxicity.

Future research should focus on:

-

High-throughput screening for inhibitors of DapL and other enzymes in the DAP pathway.

-

Structure-based drug design to develop potent and specific inhibitors based on the crystal structures of these enzymes.

-

Exploring the prevalence and diversity of the DapL pathway across a wider range of pathogenic bacteria.

-

Investigating the potential for synergistic effects by combining inhibitors of the DAP pathway with existing antibiotics.

By deepening our understanding of the role of this compound in bacterial metabolism, the scientific community can pave the way for a new era of targeted antimicrobial therapies that are urgently needed to combat the growing threat of antibiotic resistance.

References

- 1. This compound | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymology of Bacterial Lysine Biosynthesis | Semantic Scholar [semanticscholar.org]

- 4. biorxiv.org [biorxiv.org]

- 5. pnas.org [pnas.org]

- 6. eolss.net [eolss.net]

- 7. Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. A Novel meso-Diaminopimelate Dehydrogenase from Symbiobacterium thermophilum: Overexpression, Characterization, and Potential for d-Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An LL-diaminopimelate aminotransferase defines a novel variant of the lysine biosynthesis pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An ll-Diaminopimelate Aminotransferase Defines a Novel Variant of the Lysine Biosynthesis Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. L,L-diaminopimelate aminotransferase - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DSpace [minerva-access.unimelb.edu.au]

- 17. Methanococci Use the Diaminopimelate Aminotransferase (DapL) Pathway for Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Peptides of this compound: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the 2-Aminopimelic Acid Biosynthesis Pathway in Microorganisms

A Senior Application Scientist's Synthesis of a Core Metabolic Route for Researchers and Drug Development Professionals

Foreword: Unveiling a Unique Pathway with Therapeutic Potential

In the intricate web of microbial metabolism, the biosynthesis of essential amino acids presents a rich landscape for scientific exploration and therapeutic intervention. Among these, the pathway leading to L-lysine is of particular interest due to its divergent evolution in different kingdoms of life. While most bacteria and plants utilize the diaminopimelate (DAP) pathway, a distinct route, the α-aminoadipate (AAA) pathway, is employed by fungi, euglenids, and a select group of bacteria, most notably the thermophile Thermus thermophilus.[1] This divergence offers a tantalizing prospect for the development of targeted antimicrobial agents.

This technical guide provides a comprehensive exploration of the α-aminoadipate pathway, with a focus on 2-aminopimelic acid (more accurately, its precursor α-aminoadipate) as a key intermediate. We will delve into the enzymatic machinery, the intricate regulatory networks, and the practical experimental approaches to study this fascinating metabolic route. This document is designed for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this pathway, moving beyond textbook descriptions to provide field-proven insights and methodologies.

I. The α-Aminoadipate Pathway: A Detailed Mechanistic Overview

The α-aminoadipate (AAA) pathway is an eight-step enzymatic cascade that converts the Krebs cycle intermediate α-ketoglutarate and acetyl-CoA into L-lysine.[2][3] 2-aminoadipic acid, a close structural analog of this compound, is a central intermediate from which the pathway derives its name. The initial steps of the pathway bear a striking resemblance to the citric acid cycle.[1]

Enzymatic Cascade of the α-Aminoadipate Pathway

The biosynthesis of lysine via the AAA pathway is a testament to the elegance and efficiency of cellular metabolism. Each step is catalyzed by a specific enzyme, with intricate control mechanisms ensuring the fidelity of the process.

| Step | Enzyme | EC Number | Reaction | Cellular Location (Fungi) |

| 1 | Homocitrate Synthase | 2.3.3.14 | Acetyl-CoA + α-Ketoglutarate → Homocitrate + CoA | Mitochondria |

| 2 | Homoaconitase | 4.2.1.36 | Homocitrate ↔ cis-Homoaconitate | Mitochondria |

| 3 | Homoaconitase | 4.2.1.36 | cis-Homoaconitate ↔ Homoisocitrate | Mitochondria |

| 4 | Homoisocitrate Dehydrogenase | 1.1.1.87 | Homoisocitrate + NAD⁺ → α-Ketoadipate + CO₂ + NADH | Mitochondria |

| 5 | Aminoadipate Aminotransferase | 2.6.1.39 | α-Ketoadipate + L-Glutamate ↔ L-α-Aminoadipate + α-Ketoglutarate | Mitochondria |

| 6 | α-Aminoadipate Reductase | 1.2.1.95 | L-α-Aminoadipate + ATP + NADPH → α-Aminoadipate-semialdehyde + AMP + PPi + NADP⁺ | Cytosol |

| 7 | Saccharopine Dehydrogenase (Glutamate-forming) | 1.5.1.10 | α-Aminoadipate-semialdehyde + L-Glutamate + NADPH ↔ Saccharopine + NADP⁺ | Cytosol |

| 8 | Saccharopine Dehydrogenase (Lysine-forming) | 1.5.1.7 | Saccharopine + NAD⁺ ↔ L-Lysine + α-Ketoglutarate + NADH | Cytosol |

Diagram of the α-Aminoadipate Pathway:

Caption: The α-aminoadipate pathway for L-lysine biosynthesis.

II. Genetic Regulation: A Tale of Two Kingdoms

The expression of genes encoding the enzymes of the AAA pathway is tightly regulated to ensure cellular homeostasis and respond to nutritional cues. The regulatory mechanisms differ significantly between fungi and bacteria.

Fungal Regulation: A Multi-layered Control System

In fungi, particularly in the model organism Saccharomyces cerevisiae, the regulation of the LYS genes is a classic example of pathway-specific transcriptional control.

-

The Role of Lys14p: A key transcriptional activator, Lys14p, binds to a specific nonameric sequence in the promoter regions of LYS genes.[4] The activity of Lys14p is allosterically regulated by an intermediate of the pathway, α-aminoadipate semialdehyde, which acts as an inducer.[5]

-

Apparent Repression by Lysine: High concentrations of lysine lead to feedback inhibition of homocitrate synthase, the first enzyme in the pathway. This reduces the intracellular concentration of the inducer, α-aminoadipate semialdehyde, thereby decreasing the activation of LYS gene expression by Lys14p.[4][5] This mechanism of "apparent repression" is a sophisticated way to couple metabolic flux to gene expression.

-

General Amino Acid Control (GAAC): Some LYS genes are also under the control of the GAAC system, a global regulatory network that responds to amino acid starvation. This is mediated by the transcriptional activator Gcn4p.

In filamentous fungi like Aspergillus nidulans, the regulation appears to be more complex, with evidence suggesting that lysine can also repress the expression of penicillin biosynthesis genes, which share the α-aminoadipate precursor.[6] The lysF gene, encoding homoaconitase, is regulated by lysine levels.[7]

Bacterial Regulation: A Thermophilic Perspective

In Thermus thermophilus, the regulation of lysine biosynthesis also involves feedback inhibition and transcriptional control, but with some unique features.

-

Feedback Inhibition: Homocitrate synthase from T. thermophilus is allosterically inhibited by L-lysine, which competes with the substrate α-ketoglutarate for binding to the active site. Interestingly, arginine has also been shown to moderately inhibit this enzyme.[8]

-

Transcriptional Attenuation: The expression of the major lysine biosynthetic gene cluster in T. thermophilus is regulated by a leader-peptide-mediated transcriptional attenuation mechanism. A short open reading frame in the 5' leader region of the mRNA, containing tandem lysine codons, senses the intracellular lysine concentration and modulates the formation of secondary structures that either permit or terminate transcription.[9]

III. Experimental Approaches: A Practical Guide for the Bench Scientist

Studying the α-aminoadipate pathway requires a combination of genetic, biochemical, and analytical techniques. This section provides an overview of key experimental workflows and detailed protocols.

Workflow for Characterizing a Lysine Biosynthesis Gene

Caption: A typical workflow for the characterization of a gene in the AAA pathway.

Detailed Experimental Protocols

1. Cloning and Expression of a Fungal LYS Gene

This protocol outlines the general steps for cloning a LYS gene from a fungus, such as Saccharomyces cerevisiae, into an E. coli expression vector.

Materials:

-

Fungal genomic DNA or cDNA

-

High-fidelity DNA polymerase

-

Gene-specific primers with appropriate restriction sites

-

pET expression vector (e.g., pET-28a)

-

Restriction enzymes

-

T4 DNA ligase

-

Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

-

LB agar plates and broth with appropriate antibiotics

-

IPTG (isopropyl β-D-1-thiogalactopyranoside)

Procedure:

-

PCR Amplification: Amplify the target LYS gene from genomic DNA or cDNA using high-fidelity DNA polymerase and gene-specific primers. The primers should include restriction sites compatible with the chosen expression vector.[2]

-

Vector and Insert Preparation: Digest both the PCR product and the pET vector with the selected restriction enzymes. Purify the digested DNA fragments using a gel extraction kit.

-

Ligation: Ligate the digested insert into the linearized vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic.

-

Colony PCR and Sequencing: Screen colonies by PCR to identify those with the correct insert. Confirm the sequence of the insert by Sanger sequencing.

-

Expression: Transform the confirmed plasmid into E. coli BL21(DE3) cells. Grow the cells to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG (e.g., 0.1-1 mM) for 3-4 hours at 37°C or overnight at 18°C.[10]

2. Purification of a His-tagged Recombinant Protein

This protocol describes the purification of a His-tagged protein expressed in E. coli using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

Materials:

-

E. coli cell pellet expressing the His-tagged protein

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (lysis buffer with 20-40 mM imidazole)

-

Elution buffer (lysis buffer with 250-500 mM imidazole)

-

Ni-NTA agarose resin

-

Sonciator or French press

Procedure:

-

Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells by sonication or using a French press.[10]

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

Binding: Add the clarified lysate to the equilibrated Ni-NTA resin and incubate with gentle mixing for 1 hour at 4°C.

-

Washing: Wash the resin with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with elution buffer.

-

Analysis: Analyze the purified protein by SDS-PAGE to assess purity and concentration.

3. Enzyme Activity Assay: Homoisocitrate Dehydrogenase

This spectrophotometric assay measures the activity of homoisocitrate dehydrogenase by monitoring the production of NADH at 340 nm.

Materials:

-

Purified homoisocitrate dehydrogenase

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

(2R,3S)-Homoisocitrate (substrate)

-

NAD⁺ (cofactor)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, NAD⁺, and homoisocitrate.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small amount of the purified enzyme.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[9]

4. Quantification of Lysine Biosynthesis Intermediates by LC-MS/MS

This method allows for the sensitive and specific quantification of intermediates in the AAA pathway from microbial cell extracts.

Materials:

-

Microbial cell culture

-

Quenching solution (e.g., 60% methanol, -40°C)

-

Extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Stable isotope-labeled internal standards for each analyte (if available)

Procedure:

-

Quenching and Extraction: Rapidly quench metabolic activity by adding the cell culture to a cold quenching solution. Pellet the cells by centrifugation and extract the intracellular metabolites with the extraction solvent.

-

Sample Preparation: Centrifuge the extract to remove cell debris and transfer the supernatant to a new tube. Dry the supernatant under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Separate the metabolites using a suitable liquid chromatography method (e.g., reversed-phase or HILIC). Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[11][12]

-

Data Analysis: Generate a standard curve for each analyte using authentic standards. Quantify the concentration of each intermediate in the samples by comparing their peak areas to the standard curves, normalized to the internal standards.

IV. The α-Aminoadipate Pathway as a Drug Target: A Strategic Advantage

The absence of the AAA pathway in humans and its presence in many pathogenic fungi make it an attractive target for the development of novel antifungal drugs.[13][14] Inhibitors of the enzymes in this pathway have the potential to be highly selective with minimal off-target effects in the host.

Key Enzymatic Targets and Their Inhibitors

-

Homocitrate Synthase (HCS): As the first committed step in the pathway, HCS is a prime target for inhibition. Lysine itself acts as a natural competitive inhibitor. Several synthetic inhibitors have also been developed, though none have yet reached clinical use.

-

Homoisocitrate Dehydrogenase (HIDH): This enzyme catalyzes a unique oxidative decarboxylation reaction. A number of substrate analogs have been synthesized and shown to be potent competitive inhibitors. For example, thiahomoisocitrate has been reported to be a highly potent inhibitor of HIDH from Saccharomyces cerevisiae with a Kᵢ of 97 nM.[15] Other inhibitors include 3-carboxyalkylidenemalate derivatives.[16]

-

α-Aminoadipate Reductase (AAR): This large, multi-domain enzyme presents a complex and attractive target. Its unique mechanism involving post-translational phosphopantetheinylation offers an additional avenue for inhibition.

Challenges and Future Directions in Drug Development

Despite the promise of the AAA pathway as an antifungal target, several challenges remain. Virulence studies have shown that some fungal pathogens can scavenge lysine from the host environment, potentially bypassing the need for de novo synthesis, especially in systemic infections.[17] Therefore, inhibitors of this pathway may be more effective in treating localized infections or in combination with other antifungal agents.

Future drug development efforts should focus on:

-

Designing inhibitors with improved potency and pharmacokinetic properties.

-

Exploring the potential of targeting the unique regulatory mechanisms of the pathway.

-

Investigating the efficacy of AAA pathway inhibitors in combination therapies.

V. Conclusion: From Fundamental Biology to Therapeutic Innovation

The this compound (α-aminoadipate) biosynthesis pathway represents a fascinating example of metabolic diversity with significant implications for both fundamental microbiology and applied drug development. A thorough understanding of its enzymatic mechanisms, genetic regulation, and the tools to study it are essential for researchers in this field. This guide has aimed to provide a comprehensive and practical resource to facilitate further exploration of this unique and important metabolic route. The continued investigation of the AAA pathway holds the promise of not only expanding our knowledge of microbial physiology but also delivering novel therapeutic strategies to combat fungal infections.

References

- 1. Transcriptional regulatory networks in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. LYS14 Regulation | SGD [yeastgenome.org]

- 5. Repression of the genes for lysine biosynthesis in Saccharomyces cerevisiae is caused by limitation of Lys14-dependent transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-lysine repression of penicillin biosynthesis and the expression of penicillin biosynthesis genes acvA and ipnA in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Aspergillus nidulans lysF gene encodes homoaconitase, an enzyme involved in the fungus-specific lysine biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. The Complete Kinetic Mechanism of Homoisocitrate Dehydrogenase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal Structure and Functional Analysis of Homocitrate Synthase, an Essential Enzyme in Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Analysis and Discovery of Lysine and Arginine Modifications (QuARKMod) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Synthesis and antifungal properties of compounds which target the alpha-aminoadipate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

- 17. Evaluation of lysine biosynthesis as an antifungal drug target: biochemical characterization of Aspergillus fumigatus homocitrate synthase and virulence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Centrality of the Diaminopimelic Acid Pathway

This in-depth technical guide provides a comprehensive overview of 2-aminopimelic acid (2-AP) and its critical role as a precursor in the diaminopimelic acid (DAP) biosynthetic pathway. It is intended for researchers, scientists, and drug development professionals.

The diaminopimelic acid (DAP) pathway is a metabolic sequence essential for most bacteria but absent in mammals, making it a prime target for the development of novel antibiotics.[1][2][3][4] Its primary products, meso-diaminopimelic acid (m-DAP) and L-lysine, are crucial components for bacterial survival.[5][6] m-DAP is a key cross-linking amino acid in the peptidoglycan cell wall of most Gram-negative bacteria, while lysine serves a similar role in many Gram-positive bacteria, in addition to its universal role as a proteogenic amino acid.[1][2][6]

Bacteria have evolved several variations of the DAP pathway to synthesize these vital molecules.[6][7] This guide focuses on the "succinylase pathway," a variant that proceeds through the key intermediate, this compound (2-AP). Understanding the enzymology and biochemistry of this specific branch is critical for developing targeted antimicrobial strategies.

The Succinylase Pathway: A Step-by-Step Enzymatic Journey

The succinylase branch of the DAP/lysine biosynthesis pathway begins with intermediates derived from aspartate and pyruvate.[5][7][8] The formation of this compound and its subsequent conversion to DAP involves a series of precise enzymatic reactions.

The key steps involving 2-AP's precursor are:

-

Tetrahydrodipicolinate N-succinyltransferase (DapD): This enzyme catalyzes the committed step of the succinylase pathway.[9][10] It facilitates the reaction between L-2,3,4,5-tetrahydrodipicolinate (THDP) and succinyl-CoA.[10][11] This reaction opens the cyclic THDP to form the acyclic N-succinyl-L-2-amino-6-oxopimelate.[11][12] L-2-aminopimelic acid (L-1) is recognized as a good substrate for this enzyme, acting as an acyclic analogue of THDPA.[13]

-

Succinyldiaminopimelate Aminotransferase (DapC): The product of the DapD reaction is then acted upon by a PLP-dependent aminotransferase, DapC. This enzyme transfers an amino group, typically from glutamate, to the keto acid, forming N-succinyl-L,L-diaminopimelate.

-

Succinyldiaminopimelate Desuccinylase (DapE): This hydrolase removes the succinyl group from N-succinyl-L,L-diaminopimelate, yielding L,L-diaminopimelate (L,L-DAP).

-

Diaminopimelate Epimerase (DapF): The final step before lysine synthesis is the conversion of L,L-DAP to meso-DAP by DapF, which is the form required for peptidoglycan cross-linking.[14]

The Succinylase branch of the Diaminopimelic Acid (DAP) pathway.

Methodologies for Studying the 2-AP Pathway

Protein Expression and Purification of Tetrahydrodipicolinate N-Succinyltransferase (DapD)

This protocol outlines a standard method for the overexpression and purification of DapD, a key enzyme in the pathway, from an E. coli host system. The gene encoding DapD can be cloned from various bacterial sources, such as Pseudomonas aeruginosa or Corynebacterium glutamicum.[11][15]

Rationale: Recombinant protein expression in E. coli is a robust and cost-effective method for obtaining large quantities of a target enzyme for biochemical and structural studies. The use of a polyhistidine-tag (His-tag) allows for efficient purification via immobilized metal affinity chromatography (IMAC).

Protocol:

-

Cloning and Transformation:

-

Amplify the dapD gene from the source organism's genomic DNA using PCR with primers that incorporate restriction sites.

-

Ligate the PCR product into a pET-based expression vector containing an N-terminal or C-terminal His-tag.

-

Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Expression:

-

Inoculate a 10 mL starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C.

-

Use the starter culture to inoculate 1 L of LB broth and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue to incubate the culture for 16-20 hours at a reduced temperature (e.g., 18°C) to improve protein solubility.

-

-

Cell Lysis and Clarification:

-

Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells using sonication or a French press on ice.

-

Clarify the lysate by ultracentrifugation (e.g., 30,000 x g for 30 minutes at 4°C) to remove cell debris.

-

-

Purification:

-

Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged DapD protein with elution buffer (lysis buffer containing 250-500 mM imidazole).

-

Analyze fractions by SDS-PAGE to assess purity.

-

-

Dialysis and Storage:

-

Pool the pure fractions and dialyze against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove imidazole.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Flash-freeze aliquots in liquid nitrogen and store at -80°C.

-

Enzyme Kinetics Assay for DapD Activity

The activity of DapD can be monitored continuously by coupling the release of Coenzyme A (CoA) to a colorimetric reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.

Rationale: This coupled spectrophotometric assay provides a real-time measurement of enzyme activity, which is essential for determining kinetic parameters like Km and Vmax. The reaction of the free thiol group on CoA with DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs strongly at 412 nm.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.8.

-

Substrate Stock Solutions: Prepare concentrated stock solutions of THDP (or the analogue this compound), succinyl-CoA, and DTNB in the assay buffer.

-

-

Assay Procedure:

-

In a 1 mL cuvette, combine the assay buffer, DTNB (final concentration 0.2 mM), and the substrate THDP (varied concentrations).

-

Initiate the reaction by adding a known amount of purified DapD enzyme.

-

Immediately start monitoring the increase in absorbance at 412 nm over time using a spectrophotometer.

-

The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

-

-

Data Analysis:

-

Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (μmol/min) using the Beer-Lambert law and the extinction coefficient of TNB (14,150 M-1cm-1).

-

Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

| Parameter | Description | Example Value |

| Km (THDP) | Michaelis constant for the substrate THDP. | 100-500 µM |

| Km (Succinyl-CoA) | Michaelis constant for the cofactor Succinyl-CoA. | 50-200 µM |

| kcat | Catalytic constant or turnover number. | 10-100 s-1 |

| kcat/Km | Catalytic efficiency. | 104 - 106 M-1s-1 |

Table 1: Representative kinetic parameters for a bacterial DapD enzyme.

Analytical Detection of 2-AP and DAP by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the sensitive and specific detection of pathway intermediates like 2-AP and DAP in complex biological samples.

Rationale: This method combines the separation power of HPLC with the mass analysis capabilities of MS, allowing for accurate identification and quantification of target metabolites even at low concentrations.

Methodology:

-

Sample Preparation:

-

Quench metabolic activity in bacterial cultures by rapid cooling (e.g., adding to cold methanol).

-

Extract metabolites by lysing the cells and precipitating proteins (e.g., with an acetonitrile/methanol/water mixture).

-

Clarify the extract by centrifugation.

-

-

Chromatographic Separation:

-

Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar compounds like amino acids.

-

Employ a gradient elution with a mobile phase consisting of acetonitrile and water with an additive like formic acid or ammonium formate.

-

-

Mass Spectrometry Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Perform detection using Selected Ion Monitoring (SIM) for the specific m/z of 2-AP and DAP, or tandem MS (MS/MS) for higher specificity using Multiple Reaction Monitoring (MRM).

-

Application in Drug Discovery: Targeting the DAP Pathway

The essentiality of the DAP pathway in bacteria and its absence in humans make its enzymes highly attractive targets for novel antibacterial agents.[3][4][16] Inhibiting enzymes like DapD can disrupt both cell wall synthesis and lysine production, leading to bacterial cell death.[3][5]

Strategies for Inhibitor Development:

-

High-Throughput Screening (HTS): The coupled spectrophotometric assay described above can be adapted for HTS of large compound libraries to identify potential inhibitors of DapD.

-

Structure-Based Drug Design: The crystal structures of DapD from several bacteria, including Mycobacterium tuberculosis and Corynebacterium glutamicum, have been solved.[11][17] This structural information is invaluable for the rational design of potent and specific inhibitors that target the enzyme's active site.[12][17]

-

Peptide-Based Inhibitors: Studies have shown that di- or tripeptides containing L-2-aminopimelic acid can be transported into bacterial cells via peptide transport systems.[13] Once inside, these peptides are cleaved, releasing 2-AP, which can then inhibit DAP biosynthesis.[13] This approach represents a clever strategy to overcome permeability barriers of the bacterial cell wall.

High-Throughput Screening (HTS) workflow for DapD inhibitors.

Conclusion and Future Perspectives

This compound is a pivotal intermediate in a branch of the essential DAP/lysine biosynthetic pathway in many bacteria. The enzymes involved in its metabolism, particularly DapD, represent validated and promising targets for the development of new antibacterial drugs. The technical methodologies outlined in this guide—from protein purification and kinetic analysis to advanced analytical detection and inhibitor screening—provide a robust framework for researchers in both academia and industry. Future efforts in this field will likely focus on leveraging structure-based design to create highly potent and selective inhibitors, exploring novel delivery mechanisms to enhance compound uptake, and investigating the role of this pathway in a broader range of pathogenic bacteria.

References

- 1. Frontiers | L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds [frontiersin.org]

- 2. L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eolss.net [eolss.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Lysine - Wikipedia [en.wikipedia.org]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Structure of Escherichia coli tetrahydrodipicolinate N-succinyltransferase reveals the role of a conserved C-terminal helix in cooperative substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Acyl group specificity at the active site of tetrahydridipicolinate N-succinyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peptides of this compound: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Making sure you're not a bot! [mostwiedzy.pl]

- 15. Tetrahydrodipicolinate N-Succinyltransferase and Dihydrodipicolinate Synthase from Pseudomonas aeruginosa: Structure Analysis and Gene Deletion | PLOS One [journals.plos.org]

- 16. biorxiv.org [biorxiv.org]

- 17. The three-dimensional Structure of a mycobacterial DapD provides insights into DapD diversity and reveals unexpected particulars about the enzymatic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of 2-Aminopimelic Acid: A Technical Guide

This guide provides an in-depth exploration of 2-aminopimelic acid (2-APA), a non-proteinogenic α-amino acid of significant interest in biochemical and pharmaceutical research. We will delve into its discovery, modern isolation and purification techniques from natural sources, strategies for its chemical synthesis, and a comprehensive overview of the analytical methods used for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecule.

Introduction: The Significance of this compound

This compound, also known as 2-aminoheptanedioic acid, is a dicarboxylic amino acid with the chemical formula C₇H₁₃NO₄.[1][2] While not incorporated into proteins during translation, it plays crucial roles in various biological processes. Notably, it is a key intermediate in the diaminopimelate (DAP) pathway for lysine biosynthesis in most bacteria and plants.[3] This pathway is absent in animals, making it an attractive target for the development of novel antibacterial agents.[3][4] Furthermore, recent studies have identified L-2-aminopimelic acid as a bioactive compound involved in plant root morphogenesis, acting as an auxin mimic.[5] Its versatile structure also makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃NO₄ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1] |

| CAS Number | 627-76-9 (for DL form) | [1][6] |

| Appearance | White powder | [2][6] |

| Melting Point | 215-216 °C | [2] |

| IUPAC Name | 2-aminoheptanedioic acid | [1] |

Discovery and Natural Occurrence

The history of the discovery of this compound is intertwined with the broader exploration of amino acids and their roles in biological systems, which began in the early 19th century.[7] While a singular, definitive "discovery" paper for this compound is not readily apparent in historical literature, its identification emerged from the study of natural products and metabolic pathways.

This compound has been identified in various natural sources. It is a known component of the cell wall peptidoglycan in bacteria and has been reported in plants such as Indigofera hirsuta and Asplenium wilfordii.[1][8][9] Its presence as a key intermediate in the lysine biosynthetic pathway in bacteria and plants solidified its importance in the mid-20th century with the elucidation of these metabolic routes.[3] The diaminopimelate pathway, where this compound is a precursor to diaminopimelic acid and ultimately lysine, was a significant area of research that indirectly led to the characterization and understanding of this compound itself.

Isolation from Natural Sources: A Methodological Approach

The isolation of this compound from complex biological matrices requires a multi-step approach to separate it from other amino acids and interfering compounds. Ion-exchange chromatography is a cornerstone technique for this purpose.[10][11][12]

General Workflow for Isolation

The following workflow outlines the principal steps for isolating this compound from a biological sample, such as bacterial cell lysate or plant tissue extract.

Detailed Protocol: Ion-Exchange Chromatography

This protocol provides a detailed, step-by-step methodology for the purification of this compound using cation-exchange chromatography.

Materials:

-

Crude extract containing this compound

-

Strong cation-exchange resin (e.g., Dowex 50W)

-

Hydrochloric acid (HCl), various concentrations for equilibration and elution

-

Ammonium hydroxide (NH₄OH) for elution

-

Chromatography column

-

pH meter

-

Fraction collector

Procedure:

-

Resin Preparation and Column Packing:

-

Swell the cation-exchange resin in deionized water.

-

Wash the resin sequentially with 1 M NaOH, deionized water until neutral, 1 M HCl, and finally deionized water until the eluate is neutral.

-

Prepare a slurry of the resin in the starting buffer (e.g., 0.2 M sodium citrate buffer, pH 3.25) and pack it into a chromatography column.

-

Equilibrate the packed column by washing with several column volumes of the starting buffer.

-

-

Sample Loading:

-

Adjust the pH of the crude extract to match the starting buffer.

-

Apply the sample to the top of the equilibrated column, allowing it to flow into the resin bed.

-

-

Washing:

-

Wash the column with the starting buffer to remove unbound and weakly bound acidic and neutral amino acids.

-

-

Elution:

-

Elute the bound amino acids using a stepwise or gradient elution with increasing pH and/or salt concentration. A common method involves using buffers of increasing pH (e.g., pH 4.25, 5.28, and a final elution with 0.2 M NaOH).[11]

-

Alternatively, a gradient of ammonium hydroxide can be used for elution.

-

Collect fractions of the eluate using a fraction collector.

-

-

Fraction Analysis:

-

Analyze the collected fractions for the presence of this compound using a suitable analytical technique, such as thin-layer chromatography (TLC) with ninhydrin staining or high-performance liquid chromatography (HPLC).

-

-

Pooling and Desalting:

-

Pool the fractions containing pure this compound.

-

Remove salts from the pooled fractions by a suitable method like gel filtration chromatography or by using a volatile buffer system followed by lyophilization.

-

Chemical Synthesis of this compound

Chemical synthesis provides a reliable and scalable alternative to isolation from natural sources, especially for obtaining specific stereoisomers. Several synthetic routes have been developed for this compound and its derivatives.

General Synthetic Strategies

A common approach to the synthesis of α-amino acids involves the alkylation of a glycine equivalent or the amination of an α-keto acid. The amidomalonate synthesis is a robust method for preparing α-amino acids.

Exemplary Synthetic Protocol

The following is a representative protocol for the synthesis of DL-2-aminopimelic acid.

Materials:

-

Diethyl 2-acetamidomalonate

-

Sodium ethoxide

-

5-Bromopentanoic acid ethyl ester

-

Hydrochloric acid

-

Ethanol

Procedure:

-

Alkylation:

-

Dissolve diethyl 2-acetamidomalonate in absolute ethanol.

-

Add a solution of sodium ethoxide in ethanol dropwise at room temperature.

-

To the resulting solution, add 5-bromopentanoic acid ethyl ester and reflux the mixture for several hours.

-

Monitor the reaction by TLC.

-

-

Hydrolysis and Decarboxylation:

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Add concentrated hydrochloric acid to the residue and reflux for an extended period to effect hydrolysis of the esters and the amide, and subsequent decarboxylation.

-

-

Isolation and Purification:

-

Cool the reaction mixture and concentrate it under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

-

Further purification can be achieved by ion-exchange chromatography as described in the previous section.

-

Analytical Methods for Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.

Chromatographic Techniques

-

Ion-Exchange Chromatography (IEC): As detailed in the isolation section, IEC is a powerful tool for both purification and quantitative analysis of amino acids.[12][13]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, often coupled with pre- or post-column derivatization (e.g., with o-phthalaldehyde (OPA) or ninhydrin), is widely used for the separation and quantification of amino acids.[10][12]

-

Gas Chromatography (GC): Due to the low volatility of amino acids, derivatization is necessary prior to GC analysis. Common derivatizing agents include silylating reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents. GC coupled with mass spectrometry (GC-MS) is a highly sensitive and specific analytical method.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.[1]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[1] Techniques like electrospray ionization (ESI) are commonly used for the analysis of amino acids.

Table 2: Representative Analytical Data for this compound

| Analytical Technique | Observed Data/Parameters | Reference(s) |

| ¹³C NMR | Characteristic peaks corresponding to the seven carbon atoms. | [1] |

| ¹H NMR | Signals corresponding to the protons on the carbon backbone. | [1] |

| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragment ions. | [1] |

Conclusion

This compound stands as a molecule of considerable scientific interest due to its fundamental role in bacterial and plant metabolism and its potential as a building block for novel therapeutic agents. The methodologies for its isolation from natural sources and its chemical synthesis are well-established, providing researchers with access to this important compound. A combination of chromatographic and spectroscopic techniques ensures its accurate identification and characterization. As research into novel antibiotics and plant growth regulators continues, the in-depth understanding of the discovery, isolation, and analysis of this compound will remain a critical asset to the scientific community.

References

- 1. This compound | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Peptides of this compound: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. l-2-Aminopimelic acid acts as an auxin mimic to induce lateral root formation across diverse plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. News - The history of amino acids [boyuaminoacids.com]

- 8. (2S)-2-aminoheptanedioic acid | C7H13NO4 | CID 446719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2R)-2-aminoheptanedioic acid | C7H13NO4 | CID 7005036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pickeringlabs.com [pickeringlabs.com]

- 12. 193.16.218.141 [193.16.218.141]

- 13. conductscience.com [conductscience.com]

The Biological Significance of 2-Aminopimelic Acid Isomers: A Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Aminopimelic acid (2-AP), a non-proteinogenic amino acid, and its stereoisomers are emerging as molecules of significant interest in both microbiology and plant science. In the realm of antibacterial research, the L-isomer of 2-AP serves as a potent molecular mimic of a key intermediate in the diaminopimelate (DAP) pathway, a metabolic route essential for lysine biosynthesis and cell wall construction in most bacteria but absent in humans. This unique property makes the DAP pathway an attractive target for novel antibiotic development. When incorporated into peptides, L-2-AP derivatives exhibit significant antibacterial activity by disrupting this vital pathway. In the field of agriculture and plant biology, L-2-aminopimelic acid has been identified as a novel auxin mimic, capable of modulating plant root architecture by promoting lateral root formation. This guide provides an in-depth exploration of the biological significance of 2-AP isomers, detailing their roles in distinct biological systems. It offers a comprehensive overview of the underlying biochemical pathways, mechanisms of action, and detailed experimental protocols for the synthesis, resolution, and biological evaluation of these intriguing molecules. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to leverage the unique properties of this compound isomers for therapeutic and agricultural applications.

Introduction to this compound and its Stereoisomers

This compound, also known as 2-aminoheptanedioic acid, is a dicarboxylic α-amino acid.[1] Its structure features a seven-carbon chain with a carboxylic acid at both ends and an amino group at the α-carbon (position 2). The presence of a chiral center at the α-carbon gives rise to two enantiomers: L-2-aminopimelic acid and D-2-aminopimelic acid.

-

L-2-Aminopimelic acid ((S)-2-aminoheptanedioic acid): This isomer is the primary focus of this guide due to its demonstrated biological activities.

-

D-2-Aminopimelic acid ((R)-2-aminoheptanedioic acid): The biological role of the D-isomer is less characterized, but it serves as an important stereochemical control in research.

-

DL-2-Aminopimelic acid: A racemic mixture of the L- and D-isomers, which is often the initial product of chemical synthesis.

The distinct spatial arrangements of the functional groups in these isomers are critical to their specific interactions with biological macromolecules, such as enzymes and receptors, leading to their diverse biological effects.

Antibacterial Potential: Targeting the Diaminopimelate Pathway

The diaminopimelate (DAP) pathway is a metabolic sequence responsible for the de novo biosynthesis of L-lysine in most bacteria, as well as in plants, algae, and some fungi.[2][3] Crucially, this pathway is absent in mammals, who must obtain lysine as an essential amino acid from their diet. This metabolic divergence makes the enzymes of the DAP pathway prime targets for the development of selective antibacterial agents.[2] The penultimate product of this pathway, meso-diaminopimelic acid (meso-DAP), is also a vital component of the peptidoglycan cell wall in many Gram-negative and some Gram-positive bacteria.[4]

There are four main variants of the DAP pathway, distinguished by the enzymatic steps that convert L-tetrahydrodipicolinate (THDP) to meso-DAP: the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.[1][5]

L-2-Aminopimelic Acid as a Substrate Analog in the Succinylase Pathway

The succinylase pathway is the most common variant of the DAP pathway in bacteria, including many Gram-negative pathogens.[5] A key enzyme in this pathway is tetrahydrodipicolinate N-succinyltransferase (DapD), which catalyzes the succinylation of L-2,3,4,5-tetrahydrodipicolinate.[6] L-2-Aminopimelic acid acts as an acyclic analog of the natural substrate for DapD.[2] Studies have shown that L-2-AP is a good substrate for this enzyme, leading to the accumulation of THDP in cell-free systems.[2]

Antibacterial Activity of L-2-Aminopimelic Acid-Containing Peptides

While L-2-aminopimelic acid itself lacks significant antibacterial activity, its incorporation into small peptides results in potent antibacterial agents.[2] This is a classic example of a "Trojan horse" strategy, where the peptide backbone facilitates uptake into the bacterial cell via peptide transport systems. Once inside the cytoplasm, intracellular peptidases cleave the peptide bonds, releasing high concentrations of L-2-AP.[2] The liberated L-2-AP then inhibits DAP biosynthesis, leading to bacterial cell death.

The dipeptide (L-2-aminopimelyl)-L-alanine has been identified as a particularly potent inhibitor.[2] The antibacterial activity of these peptides can be reversed by the addition of DAP or DAP-containing peptides to the growth medium, confirming their specific mode of action.[2]

| Organism | (L-2-aminopimelyl)-L-alanine MIC (µg/mL) |

| Escherichia coli | 4 |

| Salmonella enterica | 8 |

| Pseudomonas aeruginosa | >128 |

| Enterobacter cloacae | 2 |

Table 1: Minimum Inhibitory Concentrations (MICs) of (L-2-aminopimelyl)-L-alanine against selected Gram-negative bacteria. Data compiled from multiple sources.[2][7]

Agricultural Applications: L-2-Aminopimelic Acid as an Auxin Mimic

In addition to its antibacterial properties, L-2-aminopimelic acid has been shown to have significant effects on plant growth and development. Specifically, it acts as an auxin mimic, a synthetic compound that elicits physiological responses similar to the natural plant hormone indole-3-acetic acid (IAA).[8][9]

Induction of Lateral Root Formation

The most prominent auxin-like effect of L-2-AP is the promotion of lateral root formation in a variety of plant species, including the model organism Arabidopsis thaliana.[8][10] This effect is dose-dependent, with optimal concentrations leading to a significant increase in lateral root density.[2][8] Phenotypic analysis has confirmed that the L-isomer is the biologically active form, while the D-isomer has a negligible effect.[8]

| Concentration of L-2-AP (µM) | Lateral Root Density (roots/cm) |

| 0 (Control) | 1.2 ± 0.3 |

| 10 | 2.1 ± 0.4 |

| 50 | 3.5 ± 0.6 |

| 100 | 4.8 ± 0.7 |

| 200 | 3.9 ± 0.5 |

Table 2: Dose-dependent effect of L-2-Aminopimelic Acid on lateral root density in Arabidopsis thaliana. Data are representative and compiled from published studies.[2][8]

Mechanism of Auxin Mimicry

The molecular mechanism underlying the auxin-like activity of L-2-AP involves the canonical auxin signaling pathway.[10] In Arabidopsis, the auxin response is largely mediated by AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The activity of ARFs is, in turn, regulated by Aux/IAA transcriptional repressors. In the presence of auxin, Aux/IAA proteins are targeted for degradation, releasing ARFs to activate gene expression. Studies have shown that the auxin-mimicking effect of L-2-AP is dependent on the ARF7 and ARF19 transcription factors, indicating that L-2-AP likely interacts with the auxin perception and signaling machinery to promote lateral root development.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis, resolution, and biological evaluation of this compound isomers.

Synthesis of DL-2-Aminopimelic Acid (Racemic Mixture)

This protocol is a modification of the Strecker amino acid synthesis.

Materials:

-

Glutaraldehyde (50% aqueous solution)

-

Sodium cyanide (NaCN)

-

Ammonium chloride (NH₄Cl)

-

Ammonia solution (concentrated)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Ethanol

Procedure:

-

In a well-ventilated fume hood, cool a solution of ammonium chloride in water in an ice bath.

-

Slowly add glutaraldehyde, followed by a solution of sodium cyanide. Stir the reaction mixture at room temperature.

-

Extract the resulting α-aminonitrile with diethyl ether.

-

Evaporate the ether and hydrolyze the crude aminonitrile by refluxing with concentrated hydrochloric acid.

-

After hydrolysis, neutralize the reaction mixture with a concentrated ammonia solution to precipitate the crude DL-2-aminopimelic acid.

-

Filter the precipitate, wash with cold water and ethanol, and dry under vacuum.

-

Recrystallize the crude product from hot water to obtain pure DL-2-aminopimelic acid.

Chiral Resolution of DL-2-Aminopimelic Acid

This protocol describes the resolution of the racemic mixture using the chiral resolving agent, brucine.

Materials:

-

DL-2-Aminopimelic acid

-

Brucine

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

Procedure:

-

Dissolve DL-2-aminopimelic acid in hot methanol.

-

Add an equimolar amount of brucine to the solution and allow it to cool slowly to room temperature.

-

The diastereomeric salt of L-2-aminopimelic acid with brucine will preferentially crystallize.

-

Collect the crystals by filtration and wash with cold methanol.

-

To recover the L-2-aminopimelic acid, dissolve the diastereomeric salt in water and acidify with 1 M HCl. The brucine will precipitate as its hydrochloride salt and can be removed by filtration.

-

Neutralize the filtrate with 1 M NaOH to precipitate the L-2-aminopimelic acid.

-

The D-2-aminopimelic acid can be recovered from the mother liquor from the initial crystallization by a similar acidification and neutralization process.

Synthesis of (L-2-Aminopimelyl)-L-alanine

This protocol outlines the solution-phase synthesis of the dipeptide.

Materials:

-

N-Boc-L-2-aminopimelic acid

-

L-Alanine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Sodium hydroxide (1 M)

Procedure:

-

Dissolve N-Boc-L-2-aminopimelic acid and L-alanine methyl ester hydrochloride in DCM.

-

Cool the solution in an ice bath and add HOBt and TEA.

-

Slowly add a solution of DCC in DCM and stir the reaction overnight at room temperature.

-

Filter the dicyclohexylurea byproduct and wash the filtrate with dilute acid, bicarbonate solution, and brine.

-

Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the protected dipeptide.

-

To deprotect the Boc group, dissolve the protected dipeptide in a mixture of TFA and DCM.

-

After deprotection, evaporate the solvent and hydrolyze the methyl ester by stirring with 1 M NaOH.

-

Neutralize the solution with 1 M HCl to precipitate the final dipeptide, (L-2-aminopimelyl)-L-alanine.

Antibacterial Susceptibility Testing (MIC Assay)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

Materials:

-

(L-2-aminopimelyl)-L-alanine

-

Bacterial strains (e.g., E. coli, S. enterica)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

Procedure:

-

Prepare a stock solution of (L-2-aminopimelyl)-L-alanine in sterile water.

-

Perform serial two-fold dilutions of the peptide stock solution in MHB in a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Plant Growth Assay for Auxin-like Activity

This protocol details a method for assessing the effect of L-2-AP on lateral root formation in Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) medium

-

L-2-Aminopimelic acid

-

Petri plates

Procedure:

-

Sterilize Arabidopsis seeds and sow them on MS agar plates containing various concentrations of L-2-aminopimelic acid (e.g., 0, 10, 50, 100, 200 µM).

-

Stratify the seeds at 4°C for 2-3 days in the dark.

-

Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

-

After a set period (e.g., 10-14 days), remove the seedlings from the agar and measure the primary root length and count the number of lateral roots under a dissecting microscope.

-

Calculate the lateral root density (number of lateral roots per unit length of the primary root).

Conclusion and Future Perspectives

The isomers of this compound represent a fascinating class of molecules with significant and diverse biological activities. The L-isomer's ability to act as a molecular mimic in two distinct biological kingdoms—inhibiting a crucial metabolic pathway in bacteria and modulating a key developmental process in plants—highlights the remarkable specificity of biological interactions.

For drug development professionals, the targeted inhibition of the DAP pathway by L-2-AP-containing peptides offers a promising avenue for the discovery of new antibacterial agents, particularly against Gram-negative pathogens that are increasingly resistant to existing antibiotics. Future research in this area could focus on optimizing the peptide carrier to enhance uptake and broaden the spectrum of activity, as well as exploring other derivatives of 2-AP as potential enzyme inhibitors.

In the agricultural sector, the auxin-like properties of L-2-AP present an opportunity for the development of novel plant growth regulators. The ability to specifically promote lateral root growth could have significant applications in improving nutrient and water uptake, enhancing crop resilience, and increasing yields. Further investigation into the precise molecular interactions of L-2-AP with the auxin signaling pathway will be crucial for designing more potent and specific growth-modulating compounds.

References

- 1. Methanococci Use the Diaminopimelate Aminotransferase (DapL) Pathway for Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]